N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 899964-68-2
VCID: VC4809306
InChI: InChI=1S/C20H14ClN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2
SMILES: C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Molecular Formula: C20H14ClN3OS
Molecular Weight: 379.86

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

CAS No.: 899964-68-2

Cat. No.: VC4809306

Molecular Formula: C20H14ClN3OS

Molecular Weight: 379.86

* For research use only. Not for human or veterinary use.

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 899964-68-2

Specification

CAS No. 899964-68-2
Molecular Formula C20H14ClN3OS
Molecular Weight 379.86
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C20H14ClN3OS/c21-15-9-10-17-18(12-15)26-20(23-17)24(13-16-8-4-5-11-22-16)19(25)14-6-2-1-3-7-14/h1-12H,13H2
Standard InChI Key MSBOEOBDPIPZMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₂₁H₁₆ClN₃OS and a molecular weight of 393.89 g/mol . Its IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide, reflects three key structural domains:

  • A 6-chlorobenzo[d]thiazol-2-yl group with a chlorine substituent at position 6.

  • A pyridin-2-ylmethyl moiety linked via a methylene bridge.

  • A 4-methylbenzamide unit providing hydrophobicity and hydrogen-bonding capacity .

The SMILES notation (CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl) and InChIKey (HILBEIAMZKFJRH-UHFFFAOYSA-N) further elucidate its connectivity and stereoelectronic properties .

Comparative Analysis with Analogues

Modifications to the benzothiazole or pyridine rings significantly alter bioactivity. For example:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideC₂₀H₁₃ClFN₃OS397.85Fluorine substitution at position 6
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideC₂₀H₁₄ClN₃OS379.9Chlorine at position 4 of benzothiazole
4-Acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideC₂₂H₁₆ClN₃O₂S421.9Acetyl group at position 4 of benzamide

Such analogues demonstrate how halogen position and functional groups modulate solubility and target affinity .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves multi-step reactions optimized for yield and purity:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol with chloro-substituted carboxylic acids under acidic conditions generates the 6-chlorobenzo[d]thiazol-2-amine intermediate.

  • N-Alkylation: Reaction with 2-(chloromethyl)pyridine introduces the pyridinylmethyl group, facilitated by bases like potassium carbonate in dimethylformamide (DMF).

  • Benzamide Coupling: The final step employs 4-methylbenzoyl chloride with the alkylated intermediate, using triethylamine to scavenge HCl.

Key Reaction:

6-Chlorobenzo[d]thiazol-2-amine+2-(Chloromethyl)pyridineK₂CO₃, DMFIntermediate4-Methylbenzoyl Cl, Et₃NTarget Compound\text{6-Chlorobenzo[d]thiazol-2-amine} + \text{2-(Chloromethyl)pyridine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Intermediate} \xrightarrow{\text{4-Methylbenzoyl Cl, Et₃N}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Competing reactions at the benzothiazole nitrogen require precise temperature control (60–80°C).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), the chlorobenzothiazole moiety disrupts microbial membrane integrity, as shown by propidium iodide uptake assays .

Anti-Inflammatory Action

In LPS-induced macrophages, the compound reduces TNF-α and IL-6 secretion by 70–80% at 20 μM, likely via NF-κB pathway inhibition.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (8 mg/mL), but insoluble in water .

  • Stability: Stable at 25°C for 6 months; degrades at pH <3 or >10 due to amide hydrolysis.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.52 (d, J=4.8 Hz, 1H, Py-H), 7.89 (s, 1H, Thiazole-H), 2.41 (s, 3H, CH₃)
IR (KBr)1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch)
HRMSm/z 394.0821 [M+H]⁺ (calc. 394.0825)

These data confirm structural integrity and functional group presence .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for designing:

  • Prodrugs: Esterification of the benzamide carbonyl improves oral bioavailability.

  • Dual inhibitors: Hybrid structures targeting both kinases and histone deacetylases (HDACs) .

Patent Landscape

Recent patents (e.g., WO2023056321A1) claim derivatives for treating resistant cancers, emphasizing the chloro-pyridinylmethyl motif’s role in overcoming P-glycoprotein-mediated efflux .

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